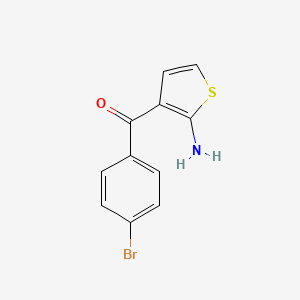

2-Amino-3-(4-bromobenzoyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

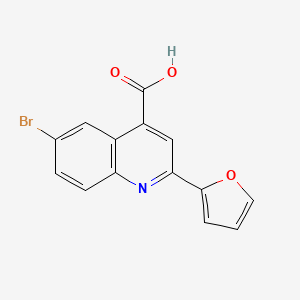

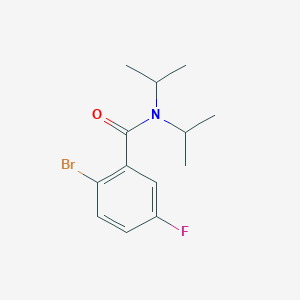

2-Amino-3-(4-bromobenzoyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the amino group and the bromobenzoyl moiety in the compound suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives has been widely studied, with various methods being developed to introduce different substituents onto the thiophene ring. For instance, the Ullmann coupling reaction has been used to synthesize functionalized 2-aminobenzo[b]thiophenes at room temperature, demonstrating the feasibility of constructing such compounds under mild conditions . Additionally, palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source has been employed for the direct synthesis of diverse 2-aminobenzo[b]thiophenes . An unexpected dehydrogenation method has also been reported for the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates . These methods highlight the versatility and efficiency of current synthetic approaches to thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can be substituted at various positions to yield compounds with different properties. The substitution pattern on the thiophene ring, such as the para-position of the 5-phenyl group, has been shown to significantly influence the biological activity of these compounds . The presence of substituents like bromine can also affect the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including Buchwald-Hartwig cross-coupling to introduce aryl or heteroaryl groups , and reactions with amines to yield aminobenzo[b]thiophenes . Aromatic nucleophilic substitution with rearrangement has been observed in reactions between bromo-nitrobenzo[b]thiophene and amines . These reactions expand the chemical space of thiophene derivatives and provide a pathway for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and stability. For example, the presence of electron-donating or electron-withdrawing groups can affect the electron density of the thiophene ring, thereby influencing its reactivity . The antioxidant properties of some thiophene derivatives have been evaluated, with structure-activity relationships being established based on the substituents present .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Aromatic Nucleophilic Substitution : 2-Amino-3-(4-bromobenzoyl)thiophene has been studied in the context of aromatic nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene reacted with amines to form N-substituted 3-amino-2-nitrobenzo[b]thiophenes, a process useful for synthesizing various thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Antioxidant Activity : Thiophene derivatives have been synthesized and evaluated for antioxidant properties. One study synthesized 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which demonstrated significant antioxidant activity (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Synthesis of Benzo[b]thiophene Derivatives : A method for synthesizing 2-aryl-3-substituted benzo[b]thiophenes has been proposed, which is significant for the synthesis of selective estrogen receptor modulators (David, Perrin, Pellet-Rostaing, Fournier dit Chabert, & Lemaire, 2005).

Biological Activities

Antimicrobial Activity : Novel thiophene-containing compounds have been synthesized, showing promising antibacterial and antifungal activities. This includes compounds like 4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester, exhibiting remarkable activity against bacteria and fungi (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

Antitumor Evaluation : Thiophene derivatives have been studied for their antitumor activities. Various heterocyclic derivatives containing thiophene were synthesized and showed high inhibitory effects in in vitro antiproliferative activity screenings (Shams, Mohareb, Helal, & Mahmoud, 2010).

Other Applications

Disperse Dyes : Thiophene derivatives like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile have been used in the synthesis of azo dyes, which are significant in textile applications due to their coloration and fastness properties (Sabnis & Rangnekar, 1989).

Pharmaceutical Interest : Fused thiophene derivatives have been synthesized, showing potential pharmaceutical interest. This includes derivatives like 2-anilino-3-cyano-benzo[b]thiophenes, which have been transformed into benzothieno[2,3-b]quinolines (Janni, Thirupathi, Arora, & Peruncheralathan, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-aminothiophen-3-yl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAXJDFGNXSVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357676 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-bromobenzoyl)thiophene | |

CAS RN |

399043-24-4 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(2-(Hydroxymethyl)-1-pyrrolidinyl)carbonyl]-2-methylpropyl]carbamoyl]octanohydroxamic acid](/img/structure/B1331604.png)